molecular formula C18H21N3O3 B2683277 2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034325-53-4

2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2683277
CAS RN: 2034325-53-4
M. Wt: 327.384
InChI Key: NWYBQVUNGURGGB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds containing the pyrimidine and piperidine rings have been synthesized using microwave-assisted methods, showing significant antibacterial activity. For instance, Ram C. Merugu et al. (2010) reported the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating notable antibacterial properties. These compounds were synthesized through condensation and cyclization reactions, illustrating the versatility of pyrimidine and piperidine scaffolds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Synthetic Approaches

Research on pyrimidine derivatives includes the development of novel synthetic routes for potential therapeutic agents. For example, the synthesis of paliperidone, an antipsychotic drug, involves the use of a compound similar in structure to the one , showcasing the importance of these chemical structures in pharmaceutical synthesis (Ji Ya-fei, 2010).

Wound-Healing Potential

Some derivatives of piperidine and pyrimidine have been evaluated for their wound-healing potential. K. Vinaya et al. (2009) synthesized a series of ethanone derivatives, which were then tested in vivo for wound-healing activity. The study found significant wound healing in certain treated groups, highlighting the therapeutic potential of these compounds in tissue regeneration and repair (Vinaya et al., 2009).

properties

IUPAC Name

2-phenylmethoxy-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(14-23-13-15-6-2-1-3-7-15)21-11-4-8-16(12-21)24-18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBQVUNGURGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

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